molecular formula C15H12O5 B180267 (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one CAS No. 17654-19-2

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one

Cat. No. B180267
CAS RN: 17654-19-2
M. Wt: 272.25 g/mol
InChI Key: FTVWIRXFELQLPI-CYBMUJFWSA-N
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Description

“(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one” is a chemical compound with the CAS number 480-41-1 . It has a molecular weight of 272.26 . The compound is also known as Naringenin fructoside and belongs to the class of organic compounds known as flavanones .


Molecular Structure Analysis

The IUPAC name of the compound is “(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one” and its InChI code is "1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1" . The InChI key is "FTVWIRXFELQLPI-CYBMUJFWSA-N" .

Scientific Research Applications

  • Spectral Analysis and DFT Investigation : A study conducted a spectroscopic analysis and quantum mechanical studies on phramaceutically active flavonoid compounds, including (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one. The research focused on their interaction with graphene, forming molecular self-assemblies that enhance physicochemical properties. Biological activity was predicted using molecular docking studies (Al-Otaibi et al., 2020).

  • Isoflavone from Belamcanda chinensis : Another compound, closely related to (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, isolated from Belamcanda chinensis, was found to have antimicrobiotic and anti-inflammatory effects (Liu et al., 2008).

  • New Chromone Derivatives from Colletotrichum gloeosporioides : Research identified new chromone derivatives, similar in structure to (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, with cytotoxic activity against certain cell lines (Luo et al., 2020).

  • Cytotoxic Flavonol Glycosides from Triplaris cumingiana : Compounds structurally related to (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one were isolated from Triplaris cumingiana and evaluated for cytotoxic activities against human cancer cell lines (Hussein et al., 2005).

  • Flavonoid Content of Libyan Onosma Cyrenaicum : A study focused on the identification of flavonoids in the Libyan Onosma Cyrenaicum, leading to the isolation of compounds including a variant of (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one. These compounds were characterized and evaluated for antioxidant activity and potential as drugs (Elkwafi et al., 2021).

  • Synthesis and Evaluation as Anti-inflammatory Agents : A study synthesized flavone and flavanone scaffolds, similar to (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, and evaluated them for anti-inflammatory activities. The compounds showed significant activity compared to standard COX-2 inhibitors (Kiruthiga et al., 2020).

  • Synthesis, Crystal Structure, and Physico-Chemical Properties : Research focused on the synthesis and properties of a compound closely related to (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, exploring its potential in various applications (Elenkova et al., 2014).

  • Hesperetin Schiff Bases Antioxidant Activity : A study synthesized hesperetin Schiff bases, structurally related to (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, and evaluated their antioxidant activity. The compounds showed significant activity in DPPH assays (Sykuła et al., 2019).

properties

IUPAC Name

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWIRXFELQLPI-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 2
(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 3
(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 5
(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 6
(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one

Citations

For This Compound
3
Citations
J Lu, D Zhang, X Zhang, R Sa, X Wang, H Wu, Z Lin… - ACS …, 2022 - ACS Publications
This study was performed to investigate the herb–drug interactions (HDIs) of citrus herbs (CHs), which was inspired by the “grapefruit (GF) juice effect”. Based on network analysis, a …
Number of citations: 3 pubs.acs.org
D Wang, JX Xu, ZD Shen, Y Du, YL Zhu - TMR Pharmacol Res, 2022 - tmrjournals.cn
Objective: In this study, we used network pharmacology and molecular docking technology to analyze the mechanism of Bushen Tongluo granule in the treatment of osteoarthritis. …
Number of citations: 2 www.tmrjournals.cn
王苇, 郭媛媛, 连雅君, 葛斐林… - … & Analysis of Drug …, 2021 - search.ebscohost.com
目的: 基于网络药理学方法对枳实薤白桂枝汤进行研究, 探讨其治疗肺栓塞的作用机制. 方法: 根据药物成分的体内过程[吸收(absorption), 分布(distribution), 代谢(metabolism) 及排泄(excretion…
Number of citations: 0 search.ebscohost.com

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